molecular formula C19H17NO6 B4967344 7-[Bis(5-methylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine

7-[Bis(5-methylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine

Cat. No.: B4967344
M. Wt: 355.3 g/mol
InChI Key: GBHSWYPJVJLCNK-UHFFFAOYSA-N
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Description

7-[Bis(5-methylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine is a complex organic compound that features a benzodioxine core substituted with nitro and bis(5-methylfuran-2-yl)methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[Bis(5-methylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine typically involves multiple steps, starting with the preparation of the bis(5-methylfuran-2-yl)methyl intermediate. This intermediate can be synthesized from 5-methylfurfuryl alcohol through a catalyst-free method involving H₂O and air, yielding bis(5-methylfuran-2-yl)methane . The subsequent steps involve nitration and cyclization reactions to form the final benzodioxine structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

7-[Bis(5-methylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the benzodioxine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for nitro group reduction.

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-[Bis(5-methylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine involves its interaction with molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The furan rings may also participate in electron transfer reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    Bis(5-methylfuran-2-yl)methane: A precursor in the synthesis of the target compound.

    5-Methylfurfuryl alcohol: Another related compound used in the synthesis.

    2,5-Bis(alkoxymethyl)furan: Similar in structure but with different functional groups.

Uniqueness

7-[Bis(5-methylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine is unique due to its combination of a benzodioxine core with nitro and bis(5-methylfuran-2-yl)methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

7-[bis(5-methylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO6/c1-11-3-5-15(25-11)19(16-6-4-12(2)26-16)13-9-17-18(24-8-7-23-17)10-14(13)20(21)22/h3-6,9-10,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHSWYPJVJLCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC4=C(C=C3[N+](=O)[O-])OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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